molecular formula C11H14BrClN2O2 B2728555 Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate CAS No. 1881291-48-0

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate

Cat. No.: B2728555
CAS No.: 1881291-48-0
M. Wt: 321.6
InChI Key: IJGGKOOUAKEJKY-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate is a high-purity chemical building block offered at 96% purity and is exclusively for Research Use Only (RUO). This compound is not intended for diagnostic, therapeutic, or any personal uses . With the CAS Number 1881291-48-0, it serves as a versatile scaffold in medicinal chemistry and drug discovery research . Its molecular structure, featuring both bromo and chloro substituents on the pyridine ring, along with a protected methylcarbamate group, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in cross-coupling reactions, where the halogen atoms act as handles for further functionalization, such as in Suzuki or Buchwald-Hartwig amination reactions, to create libraries of novel compounds for biological screening . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is stable under a variety of conditions but can be readily removed with acid to unveil a secondary amine, enabling sequential synthetic strategies. This makes this compound an essential reagent for chemists working in the development of potential pharmaceutical agents, including projects focused on anticoagulation therapies or insecticides . Please handle with care and refer to the Safety Datasheet for proper handling procedures. The compound has associated hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGGKOOUAKEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate typically involves the reaction of 5-bromo-2-chloropyridine with tert-butyl N-methylcarbamate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of specific cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism of action may involve the modulation of enzyme activity or receptor interactions, which are critical pathways in cancer progression.

Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes that play roles in drug metabolism and detoxification processes, making it a candidate for further exploration in pharmacology.

Synthetic Applications

Synthesis of Bioactive Molecules
this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its halogenated pyridine moiety allows for further functionalization, enabling the development of new pharmaceuticals with enhanced efficacy or reduced side effects .

Industrial Production
The compound can be synthesized using methods that ensure high yields and purity. For example, the reaction conditions typically involve the use of bases such as triethylamine and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate carbamoylation reactions. This makes it suitable for large-scale production in pharmaceutical manufacturing.

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was subjected to cytotoxicity assays against various cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it could selectively inhibit certain isoforms, suggesting its utility in modifying drug metabolism profiles and enhancing therapeutic effectiveness.

Data Tables

Application Area Description Key Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxic effects observed in vitro
Enzyme InhibitionInteraction with metabolic enzymesSelective inhibition of cytochrome P450 isoforms
Synthetic IntermediatesKey role in synthesizing bioactive moleculesFacilitates the development of new pharmaceuticals

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Notable Features
Target Compound : Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate Br (5), Cl (2) N-methylcarbamate (3) C₁₂H₁₄BrClN₂O₂ Halogens enhance cross-coupling reactivity; carbamate stabilizes intermediates.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Br (5), OCH₃ (3) Methylcarbamate (2) C₁₂H₁₅BrN₂O₃ Methoxy (electron-donating) reduces electrophilicity compared to Cl/Br.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate OH (4), OCH₃ (5) Hydroxy, methylcarbamate (3) C₁₂H₁₆N₂O₄ Hydroxy group enables hydrogen bonding; methoxy directs electrophilic substitution.
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate Br (5), Cl (6) Carbamate (3) C₁₁H₁₃BrClN₂O₂ Cl at position 6 alters steric hindrance vs. Cl at position 2.
Tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate Br (5), CF₃ (3) Carbamate (2) C₁₁H₁₂BrF₃N₂O₂ CF₃ (strong electron-withdrawing) increases acidity of adjacent protons.

Biological Activity

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₄BrClN₂O₂
  • Molecular Weight : 307.571 g/mol
  • Density : ~1.4 g/cm³
  • Boiling Point : ~338.5 °C at 760 mmHg

The compound features a tert-butyl group, a bromo substituent on the pyridine ring, and a methylcarbamate functional group, which may influence its biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity relevant to various pharmacological applications. Notably, compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents
  • Inhibitors of specific enzymes
  • Potential therapeutic agents in neuropharmacology

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Interaction studies suggest that it may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds structurally related to this compound have shown promise as monoamine oxidase (MAO) inhibitors, which are important in treating mood disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamateC₁₁H₁₄BrN₂O₂Lacks chlorine substituent
Tert-butyl (4-bromopyridin-2-yl)carbamateC₁₁H₁₄BrN₂O₂Different position of bromo substituent
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamateC₁₁H₁₄BrN₂O₃Contains hydroxyl group
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamateC₁₁H₁₄BrClN₂O₂Variation in halogen positioning

This comparative analysis illustrates how variations in halogen substitutions and functional groups can influence biological activity and chemical reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of various carbamates indicated that derivatives similar to this compound exhibited significant inhibition against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Enzyme Inhibition : Research into enzyme inhibitors has shown that compounds with similar structures can selectively inhibit monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. The structural features of this compound may confer similar inhibitory effects .
  • Neuropharmacological Applications : Investigations into neuropharmacological applications have highlighted the potential of this compound in treating disorders such as depression and anxiety by modulating neurotransmitter levels through enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acids and aryl halides under inert atmospheres (e.g., argon) at elevated temperatures (140°C) . Key steps include:

  • Reagents : Use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst.
  • Purification : Column chromatography with gradients like ethyl acetate/hexane (5:95 to 50:50 v/v) to isolate the product .
  • Yield optimization : Adjusting stoichiometry of precursors (e.g., 3-bromo-4-ethylpyridine and boronic acids) and reaction time (e.g., microwave-assisted heating for 2 minutes) .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR validate substituent positions on the pyridine ring and carbamate group .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected C11H13BrClN2O2C_{11}H_{13}BrClN_2O_2: ~332.58 g/mol) .
  • FT-IR : Peaks at ~1700 cm1^{-1} indicate the carbonyl group (C=O) in the carbamate .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles .
  • Ventilation : Use fume hoods to avoid inhalation; control spills with inert adsorbents (e.g., sodium sulfate) .
  • First Aid : Immediate rinsing with water for eye/skin contact; medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity?

  • Catalyst screening : Compare palladium catalysts (e.g., Pd(PPh3_3)2_2Cl2_2 vs. Pd(OAc)2_2) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. dichloromethane for stability .
  • Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., dehalogenation) compared to conventional heating .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., bromine at C5 as an electrophilic center) .
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes in cancer pathways) using software like AutoDock .

Q. How does the steric bulk of the tert-butyl group influence stability and derivatization?

  • Steric hindrance : The tert-butyl group reduces hydrolysis of the carbamate under basic conditions, enhancing shelf stability .
  • Derivatization limitations : Bulkiness may hinder SN2 reactions at the methylcarbamate nitrogen, favoring alternative pathways (e.g., radical bromination) .

Data Contradictions and Resolution

  • Catalyst efficiency : reports 89.4% yield with Pd(PPh3_3)2_2Cl2_2, while other studies suggest lower yields with Pd(OAc)2_2. Resolution: Systematic screening under identical conditions is recommended .
  • Solvent choice : Dichloromethane () vs. THF () for carbamate formation. Resolution: Solvent polarity and boiling point should align with reaction kinetics .

Applications in Drug Discovery

  • Anticancer probes : The bromine and chlorine substituents enable cross-coupling to generate targeted inhibitors (e.g., kinase inhibitors) .
  • Antimicrobial agents : Functionalization at the pyridine ring (e.g., introducing fluorophenyl groups) enhances bioactivity .

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